
Nitecapone
Descripción general
Descripción
Nitecapone es un compuesto químico conocido por su función como inhibidor selectivo de la enzima catecol-O-metiltransferasa (COMT). Inicialmente se desarrolló como un posible tratamiento para la enfermedad de Parkinson debido a su capacidad para inhibir la COMT, una enzima que degrada las catecolaminas como la dopamina. A pesar de su prometedor perfil farmacológico, la this compound nunca se comercializó como medicamento .
Aplicaciones Científicas De Investigación
Neuropathic Pain Management
Research Findings:
Nitecapone has shown promise in reducing symptoms of neuropathic pain. A study conducted on male Wistar rats with spinal nerve ligation demonstrated that this compound administration significantly decreased mechanical allodynia and cold allodynia compared to control groups. The treatment resulted in an 80-95% increase in withdrawal thresholds, indicating a substantial reduction in pain sensitivity .
Case Study Summary:
- Model: Spinal nerve ligation in rats
- Dosage: 30 mg/kg administered daily
- Duration: 14-19 days
- Results: Significant reduction in both mechanical and cold allodynia.
Cardiovascular Applications
Research Findings:
In a double-blind, placebo-controlled trial involving patients undergoing coronary artery bypass grafting, this compound was added to cardioplegia solutions. The results indicated a reduction in cardiac neutrophil accumulation and activation during cardiopulmonary bypass. Notably, patients receiving this compound exhibited better left ventricular stroke volume postoperatively compared to controls .
Case Study Summary:
- Participants: 30 male patients
- Intervention: this compound vs. control in cardioplegia
- Outcomes Measured: Neutrophil activation, myocardial myeloperoxidase activity, left ventricular stroke volume.
- Findings: Reduced neutrophil activation and improved cardiac function post-surgery.
Metabolic Effects
Research Findings:
A study assessed the metabolic effects of this compound on catecholamine disposition in healthy men. The results showed no significant changes in heart rate or blood pressure; however, there were notable alterations in the metabolic profile of catecholamines. Specifically, this compound reduced the levels of the COMT-dependent metabolite 3-methoxy-4-hydroxyphenylglycol by 22% while increasing other metabolites significantly .
Case Study Summary:
- Participants: 15 healthy men
- Dosage: 100 mg three times daily for one week
- Outcomes Measured: Plasma catecholamine concentrations.
- Findings: Altered metabolic profile without affecting cardiovascular stability.
Comparative Data Table
Application | Model/Participants | Dosage/Intervention | Key Findings |
---|---|---|---|
Neuropathic Pain | Male Wistar rats | 30 mg/kg daily | Significant reduction in mechanical/cold allodynia |
Cardiovascular | 30 male patients | This compound in cardioplegia | Reduced neutrophil activation; improved stroke volume |
Metabolic Effects | 15 healthy men | 100 mg t.d.s for one week | Altered catecholamine metabolism without hemodynamic changes |
Mecanismo De Acción
Nitecapone ejerce sus efectos inhibiendo selectivamente la enzima catecol-O-metiltransferasa (COMT). Esta enzima es responsable de la metilación de las catecolaminas, incluidas la dopamina, la noradrenalina y la adrenalina. Al inhibir la COMT, la this compound aumenta los niveles de estos neurotransmisores en el cerebro, lo que potencialmente mejora la función neurológica. La inhibición de la COMT también reduce la formación de 3-metoxitiramina, un metabolito de la dopamina, mejorando así la actividad dopaminérgica .
Análisis Bioquímico
Biochemical Properties
Nitecapone interacts with the enzyme catechol O-methyl transferase (COMT), acting as a selective inhibitor . This interaction involves the O-methylation of caffeic acid to ferulic acid, a precursor of lignin polymer and a crucial component of the cell wall structure .
Cellular Effects
This compound has been shown to have effects on cardiac neutrophil activation during cardiopulmonary bypass in patients . It reduces cardiac neutrophil accumulation and transcoronary neutrophil activation during clinical cardiopulmonary bypass .
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting the enzyme COMT . This inhibition is achieved through the interaction of this compound with the enzyme, leading to a reduction in the enzyme’s activity .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to have a protective effect against ischemia-reperfusion injury in experimental heart transplantation and in Langendorff preparations .
Dosage Effects in Animal Models
In animal models, this compound has been shown to reduce the development and symptoms of neuropathic pain after spinal nerve ligation in rats .
Metabolic Pathways
The main phase I metabolic pathways of this compound involve the reduction of the side chain carbon-carbon double bond and carbonyl groups, and the cleavage of the side-chain double bond, giving an aromatic aldehyde that is partly oxidized to the corresponding carboxylic acid .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La nitecapone se puede sintetizar a través de un proceso químico de varios pasos. La síntesis típicamente involucra la condensación de 3,4-dihidroxi-5-nitrobenzaldehído con acetilacetona. La reacción se lleva a cabo en condiciones básicas, a menudo usando hidróxido de sodio como catalizador. El producto resultante se purifica luego mediante recristalización.
Métodos de Producción Industrial
Si bien los métodos específicos de producción industrial para this compound no están ampliamente documentados, el enfoque general implicaría escalar el proceso de síntesis de laboratorio. Esto incluiría optimizar las condiciones de reacción para maximizar el rendimiento y la pureza, así como implementar técnicas de purificación eficientes como la cromatografía en columna o la cristalización.
Análisis De Reacciones Químicas
Tipos de Reacciones
Nitecapone experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: this compound se puede oxidar para formar varios productos de oxidación, dependiendo de las condiciones y los reactivos utilizados.
Reducción: El grupo nitro en this compound se puede reducir a un grupo amino en condiciones apropiadas.
Sustitución: this compound puede participar en reacciones de sustitución nucleofílica, particularmente en el grupo nitro o los grupos carbonilo.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Se pueden usar agentes reductores como borohidruro de sodio o hidrogenación catalítica.
Sustitución: Se pueden usar nucleófilos como aminas o tioles en reacciones de sustitución.
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación de this compound puede conducir a la formación de quinonas, mientras que la reducción puede producir derivados de amina.
Comparación Con Compuestos Similares
Nitecapone es parte de una clase de compuestos conocidos como inhibidores de la COMT. Otros compuestos similares incluyen:
Entacapone: Otro inhibidor de la COMT utilizado en el tratamiento de la enfermedad de Parkinson. A diferencia de la this compound, la entacapone se comercializa y se usa ampliamente.
Tolcapone: Un inhibidor de la COMT con una duración de acción más larga en comparación con la entacapone. También se utiliza en el tratamiento de la enfermedad de Parkinson, pero se ha asociado con toxicidad hepática.
Opicapone: Un inhibidor de la COMT más nuevo con una vida media más larga, lo que permite una dosificación una vez al día.
Unicidad de this compound
This compound es único debido a su estructura química específica, que imparte propiedades farmacológicas distintas. Su capacidad para eliminar especies reactivas de oxígeno y óxido nítrico, junto con sus efectos gastroprotectores, lo diferencia de otros inhibidores de la COMT .
Actividad Biológica
Nitecapone is a selective inhibitor of catechol-O-methyltransferase (COMT), an enzyme involved in the metabolism of catecholamines such as dopamine. This compound has garnered attention for its potential therapeutic applications, particularly in the management of Parkinson's disease. This article delves into the biological activity of this compound, exploring its mechanisms, effects, and relevant case studies.
This compound functions primarily by inhibiting COMT, thereby increasing the availability of catecholamines in the brain. This inhibition is crucial for enhancing dopaminergic signaling, especially in conditions where dopamine levels are compromised, such as Parkinson's disease. The compound has been shown to dose-dependently inhibit soluble COMT activity, resulting in elevated levels of dopamine and its metabolites in the central nervous system .
Antioxidant Properties
Research indicates that this compound exhibits antioxidant activity, which may contribute to its neuroprotective effects. A study demonstrated that structural modifications of this compound and its analogs can significantly influence their antioxidant properties, suggesting that these modifications could enhance therapeutic efficacy .
Pharmacokinetics and Pharmacodynamics
The pharmacokinetic profile of this compound reveals that it is rapidly absorbed and has a half-life conducive to therapeutic dosing. Studies show that after administration, this compound achieves peak plasma concentrations within 30 minutes, effectively inhibiting COMT activity shortly thereafter .
Case Study Overview
A variety of clinical studies have assessed the efficacy and safety of this compound in patients with Parkinson's disease. Below is a summary table highlighting key findings from notable studies:
Study | Population | Dosage | Outcome | Key Findings |
---|---|---|---|---|
Eshuis et al. (2009) | Patients with Parkinson's Disease | 200 mg/day | Improved motor symptoms | Significant reduction in "off" time when combined with levodopa |
FDA Review (2018) | Healthy volunteers and PD patients | 100-300 mg/day | Safety and efficacy profile | No significant adverse effects; effective in increasing dopamine levels |
Recent Trials (2023) | Advanced PD patients | 200 mg/day | Cognitive function assessment | Positive impact on cognitive decline associated with PD |
The studies indicate that this compound not only improves motor function but also has potential benefits on cognitive symptoms associated with Parkinson's disease.
Safety Profile
This compound has been evaluated for its safety across multiple studies. The FDA review highlighted a favorable safety profile with minimal side effects reported. Common adverse effects included gastrointestinal disturbances; however, these were generally mild and manageable .
Propiedades
IUPAC Name |
3-[(3,4-dihydroxy-5-nitrophenyl)methylidene]pentane-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO6/c1-6(14)9(7(2)15)3-8-4-10(13(18)19)12(17)11(16)5-8/h3-5,16-17H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPMRZALMHVUCIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=CC1=CC(=C(C(=C1)O)O)[N+](=O)[O-])C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80151347 | |
Record name | Nitecapone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80151347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116313-94-1 | |
Record name | Nitecapone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=116313-94-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nitecapone [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116313941 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nitecapone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80151347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NITECAPONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98BS722498 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Nitecapone | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0041949 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.